Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
Brand Name:
Vulcanchem
CAS No.:
53684-90-5
VCID:
VC0022636
InChI:
InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1
SMILES:
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C₃₄H₃₄O₇
Molecular Weight:
554.63
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
CAS No.: 53684-90-5
Cat. No.: VC0022636
Molecular Formula: C₃₄H₃₄O₇
Molecular Weight: 554.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53684-90-5 |
|---|---|
| Molecular Formula | C₃₄H₃₄O₇ |
| Molecular Weight | 554.63 |
| IUPAC Name | benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 |
| SMILES | C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator